1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one
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Overview
Description
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is an organic compound that contains a trifluoromethyl group and a methylsulfanyl group attached to a phenyl ring, with an ethanone moiety. This compound is known for its unique chemical properties, which include high stability, hydrophobicity, and significant electronic effects due to the presence of the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)phenacyl bromide with chloromethyl methyl sulfide in the presence of a base . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the methylsulfanyl group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenacyl bromide
- 4-(trifluoromethyl)acetophenone
- 2-(methylsulfanyl)acetophenone
Uniqueness
1-[2-(methylsulfanyl)-4-(trifluoromethyl)phenyl]ethan-1-one is unique due to the combination of the trifluoromethyl and methylsulfanyl groups, which impart distinct electronic and steric properties. This combination enhances its stability and reactivity compared to similar compounds .
Properties
CAS No. |
178462-92-5 |
---|---|
Molecular Formula |
C10H9F3OS |
Molecular Weight |
234.2 |
Purity |
95 |
Origin of Product |
United States |
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